molecular formula C7H16O4 B3054657 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol CAS No. 61463-78-3

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol

Cat. No. B3054657
CAS RN: 61463-78-3
M. Wt: 164.2 g/mol
InChI Key: SNBFDVVWWLGGFD-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol , also known by its chemical formula C7H16O4 , is a compound with intriguing properties. It is a polyethylene glycol derivative, characterized by multiple ethylene oxide (EO) units. The compound’s systematic IUPAC name reflects its structure: 1- [2- (2-hydroxyethoxy)ethoxy]-2-propanol .

Scientific Research Applications

  • Chemical Transformations and Derivatives : The study by Dmitrieva et al. (2005) focuses on the synthesis and transformations of compounds similar to 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol. They investigated the formation of new derivatives and their transformation into other chemical structures, demonstrating the compound's versatility in chemical synthesis (Dmitrieva et al., 2005).

  • Application in Solvent Mixtures : Khodadadi-Moghaddam et al. (2009) studied solvatochromic parameters for binary mixtures involving compounds like 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol. This research highlights the compound's utility in understanding solvent-solvent interactions and determining solvatochromic parameters in various mixtures (Khodadadi-Moghaddam et al., 2009).

  • Synthesis of Novel Compounds : The synthesis and characterization of novel compounds using 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol as a starting material or a component have been explored. For instance, Durmuş et al. (2008) synthesized novel nickel phthalocyanines bearing peripherally alpha-substituents related to this compound, demonstrating its role in creating new materials with potential applications in areas like dyes and pigments (Durmuş et al., 2008).

  • Polymer Science : Chen et al. (2006) utilized derivatives of 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol in the synthesis of new amphiphilic poly(phenylacetylene)s. This study demonstrates the compound's relevance in polymer science, particularly in the development of polymers with specific characteristics (Chen et al., 2006).

  • Catalysis and Organic Reactions : Studies like that of Simpson et al. (1996) have investigated the role of related compounds in catalytic processes, such as the hydrocarbonylation of alcohols. This research underscores the potential application of 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol and its derivatives in catalysis and organic synthesis (Simpson et al., 1996).

properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-7(9)6-11-5-4-10-3-2-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBFDVVWWLGGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289574
Record name 1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol

CAS RN

61463-78-3
Record name NSC61990
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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